Structural and Synthetic Profiling of Methyl 1,2,3,4-Tetrahydroquinoxaline-2-Carboxylate: A Technical Guide for Medicinal Chemists
Structural and Synthetic Profiling of Methyl 1,2,3,4-Tetrahydroquinoxaline-2-Carboxylate: A Technical Guide for Medicinal Chemists
Executive Summary: The Tetrahydroquinoxaline Pharmacophore
In modern medicinal chemistry, the shift from flat, fully aromatic rings to sp³-rich, three-dimensional scaffolds is a proven strategy to improve target specificity and clinical success rates. Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate (CAS: 2101242-37-7)[1] serves as a prime example of this paradigm. Unlike its fully conjugated quinoxaline counterpart, the partial saturation of the pyrazine ring introduces a non-planar, "bent" geometry. This conformational flexibility allows the bicyclic core to access deep, stereospecific hydrophobic pockets in target proteins, such as bacterial cell division complexes and G-protein coupled receptors (GPCRs). Furthermore, the methyl ester at the C2 position provides an essential synthetic handle for downstream derivatization, enabling rapid structure-activity relationship (SAR) exploration.
Physicochemical Profiling and Quantitative Data
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The dual secondary amines (N1 and N4) act as critical hydrogen bond donors, while the ester carbonyl provides an acceptor site.
Table 1: Physicochemical and Structural Parameters
| Parameter | Quantitative Value / Descriptor |
| Chemical Name | Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
| CAS Registry Number | 2101242-37-7 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Exact Mass | 192.0899 Da |
| Hydrogen Bond Donors | 2 (N1-H, N4-H) |
| Hydrogen Bond Acceptors | 4 (N1, N4, O-carbonyl, O-methoxy) |
| Core Architecture | Bicyclic (Benzene fused to partially saturated pyrazine) |
Data supported by commercial and chemical registry databases[2].
Rational Synthesis: Mechanistic Logic & Workflow
As an Application Scientist, designing a robust synthesis for this scaffold requires balancing reactivity with the prevention of over-alkylation. The most direct route involves the tandem nucleophilic substitution (Sₙ2) of o-phenylenediamine with a bis-electrophile, such as methyl 2,3-dibromopropionate[3].
Fig 1. Tandem SN2 cyclization workflow for tetrahydroquinoxaline core synthesis.
Protocol 1: One-Pot Alkylation and Cyclization
This protocol is engineered as a self-validating system to ensure high yield and purity.
Step 1: Reagent Assembly & Solvent Selection
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Action: Dissolve o-phenylenediamine (1.0 eq, 10 mmol) in 30 mL of anhydrous toluene under an inert nitrogen atmosphere.
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Causality: Toluene is specifically selected over polar protic solvents (like ethanol) to suppress the premature solvolysis of the dibromopropionate reagent. Furthermore, its high boiling point allows the reaction to reach the thermal energy required (80°C) to overcome the steric activation barrier of the second, intramolecular ring-closure step.
Step 2: Electrophile and Base Addition
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Action: Add triethylamine (TEA) (2.2 eq, 22 mmol) to the solution. Slowly add methyl 2,3-dibromopropionate (1.05 eq, 10.5 mmol) dropwise over 15 minutes to prevent exothermic spiking.
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Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the 2 equivalents of HBr generated during the double Sₙ2 displacement. Without TEA, the HBr would protonate the unreacted o-phenylenediamine amines, rendering them non-nucleophilic and stalling the reaction prematurely.
Step 3: Thermal Cyclization
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Action: Heat the mixture to 80°C and stir continuously for 18 hours[3].
Step 4: Self-Validating Checkpoint (In-Process Control)
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Action: Perform Thin Layer Chromatography (TLC) using a Cyclohexane:Ethyl Acetate (1:3) mobile phase[4].
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Validation Logic: The complete disappearance of the o-phenylenediamine spot confirms the primary alkylation. If an intermediate spot persists without forming the final lower-Rf product, it indicates that the intramolecular cyclization has stalled. This dictates that the reaction requires an additional 0.5 eq of TEA and a temperature increase to 100°C for 4 hours.
Step 5: Workup and Isolation
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Action: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Analytical Validation Framework
To guarantee the structural integrity of the synthesized scaffold, a rigorous analytical validation protocol must be executed.
Protocol 2: LC-MS and NMR Validation
Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Action: Dissolve 1 mg of the purified product in LC-grade methanol. Run a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes.
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Validation Logic: The mass spectrum must display a dominant [M+H]⁺ peak at m/z 193.2. The absence of this peak, coupled with a peak at m/z 179.2, indicates that the methyl ester was inadvertently hydrolyzed to the carboxylic acid during the basic workup, requiring a re-optimization of the extraction pH.
Step 2: ¹H Nuclear Magnetic Resonance (NMR)
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Action: Acquire a ¹H NMR spectrum in DMSO-d₆ at 400 MHz.
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Validation Logic: The spectrum must show a distinct singlet integration of 3H at approximately ~3.7 ppm. This peak corresponds to the methoxy protons of the methyl ester. Furthermore, two broad singlets integrating for 1H each (around 5.5-6.5 ppm) must be present, confirming the presence of the two secondary amines (N1-H and N4-H) in the tetrahydroquinoxaline ring.
Translational Applications in Medicinal Chemistry
The true value of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate lies in its translational potential. A prominent application is its use as an advanced intermediate in the synthesis of inhibitors targeting the bacterial cell division protein FtsZ [3].
FtsZ is a tubulin homologue that polymerizes to form the "Z-ring" at the future site of bacterial cell division. By utilizing the secondary amines of the tetrahydroquinoxaline core, chemists can perform selective N-alkylation or N-acylation (e.g., coupling with 2,6-difluorobenzamide derivatives) to generate potent FtsZ inhibitors. These inhibitors allosterically modulate FtsZ, preventing Z-ring formation and ultimately causing bacterial cell death, offering a novel mechanism to combat multidrug-resistant pathogens.
Fig 2. Pharmacological translation of the scaffold into FtsZ inhibitors.
References
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AA Blocks Chemical Database Title: Product Index - AA Blocks: methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate Source: AA Blocks URL:[Link][2]
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Università degli Studi di Milano (AIR Unimi) Title: 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ Source: AIR Unimi Repository URL:[Link][3]
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Journal of Pharma Research Title: THE DESIGN AND SYNTHESIS OF NOVEL DERIVATIVES OF 3-HYDROXY-1, 2, 3, 4-TETRAHYDROQUINOXALINE-2-CARBOHYDRAZIDE DERIVATIVES Source: World Inventia Publishers URL:[Link][4]
